molecular formula C12H8Cl2 B164843 4,4'-Dichlorobiphenyl CAS No. 2050-68-2

4,4'-Dichlorobiphenyl

Cat. No. B164843
M. Wt: 223.09 g/mol
InChI Key: YTBRNEUEFCNVHC-UHFFFAOYSA-N
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Patent
US03947488

Procedure details

Thallous bromide (22.46 gm, 0.079 mole) is added to a solution of p-chlorophenyl magnesium bromide (0.0395 mole) in a mixture of benzene (25 ml.) and tetrahydrofuran (25 ml.) and the mixture stirred and refluxed under nitrogen for 7 hours. The reaction mixture is cooled, poured into 150 ml. of dilute hydrochloric acid, and the 4,4'-dichlorobiphenyl extracted with ether (2 × 30 ml.). The combined extracts are dried over anhydrous sodium sulfate, and the solvent removed to leave 2.9 gm. of crude white product. This is filtered through a short column of alumina using chloroform as eluent, to give, after removal of the solvent, 2.70 gm. (61%) of pure 4,4'-dichlorobiphenyl, m.p. 148°.
Quantity
22.46 g
Type
reactant
Reaction Step One
Quantity
0.0395 mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1>C1C=CC=CC=1.O1CCCC1>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][CH:5]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
22.46 g
Type
reactant
Smiles
[Br-]
Name
Quantity
0.0395 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured into 150 ml
EXTRACTION
Type
EXTRACTION
Details
of dilute hydrochloric acid, and the 4,4'-dichlorobiphenyl extracted with ether (2 × 30 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to leave 2.9 gm
FILTRATION
Type
FILTRATION
Details
This is filtered through a short column of alumina
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after removal of the solvent, 2.70 gm

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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